Stearyldimethylbenzylammonium chloride

Catalog No.
S1533305
CAS No.
89004-38-6
M.F
C27H50ClN
M. Wt
424.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyldimethylbenzylammonium chloride

CAS Number

89004-38-6

Product Name

Stearyldimethylbenzylammonium chloride

IUPAC Name

benzyl-dimethyl-octadecylazanium;chloride

Molecular Formula

C27H50ClN

Molecular Weight

424.1 g/mol

InChI

InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1

InChI Key

SFVFIFLLYFPGHH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE

Synonyms

dimethyloctadecylbenzylammonium chloride, N,N-dimethyl-N-octadecylbenzylammonium, N,N-dimethyl-N-octadecylbenzylammonium bromide, N,N-dimethyl-N-octadecylbenzylammonium chloride, ODMBA compound

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Stearyldimethylbenzylammonium chloride, also known as stearyl dimethyl benzyl ammonium chloride, is a quaternary ammonium compound with the chemical formula C27H50NClC_{27}H_{50}N\cdot Cl and a CAS number of 122-19-0. This compound appears as a white crystalline solid or a thick liquid with a mild odor. It is primarily utilized in various industrial applications due to its surfactant properties, including as a disinfectant, fabric softener, and dyeing assistant for acrylic fibers .

The primary mechanism of action of SDBC is related to its cationic surfactant properties. The positively charged ammonium head group can interact with negatively charged surfaces like bacterial membranes. This disrupts the membrane structure and integrity, leading to cell death []. SDBC might also interact with other biological molecules through electrostatic interactions.

Case Study

While specific case studies on SDBC's mechanism of action are not readily available, research on similar quaternary ammonium compounds demonstrates their antimicrobial activity against various bacteria [].

SDBC can cause irritation to skin and eyes at high concentrations []. Limited data exists on its specific toxicity. However, similar quaternary ammonium compounds can have varying degrees of toxicity depending on their structure.

Antimicrobial Properties:

SDBC exhibits antimicrobial activity against various bacteria, fungi, and viruses. Researchers have investigated its potential for:

  • Disinfecting surfaces and equipment in healthcare settings Source: [A study on the antimicrobial activity of stearyl dimethyl benzyl ammonium chloride: ].
  • Preserving biological samples Source: [Preservation of Bacteria with Quaternary Ammonium Compounds: ].

Material Science Applications:

SDBC's properties make it useful in material science research for:

  • Modifying surfaces to improve hydrophobicity (water repellency) and other characteristics Source: [Surface modification of silica nanoparticles with stearyldimethylbenzyl ammonium chloride for drug delivery].
  • **Developing nanoparticles for various applications Source: [Synthesis and characterization of stearyldimethylbenzyl ammonium chloride modified magnetic silica nanoparticles for methylene blue adsorption].

Biological Research:

SDBC finds use in biological research for:

  • **Studying membrane transport processes in cells Source: [Interaction of stearyldimethylbenzyl ammonium chloride with phospholipid membranes: ].
  • **Investigating protein-lipid interactions Source: [Interaction of Stearyldimethylbenzyl Ammonium Chloride with Bovine Serum Albumin: ].
Typical of quaternary ammonium compounds, such as:

  • Formation of Cationic Surfactants: It can react with anionic surfactants to form stable cationic-anionic complexes.
  • Interaction with Biological Membranes: The compound can interact with lipid bilayers, leading to membrane disruption and antimicrobial activity.
  • Quaternization Reactions: It can undergo further quaternization to form derivatives with different alkyl chains or functional groups, enhancing its properties for specific applications.

Stearyldimethylbenzylammonium chloride exhibits significant antimicrobial properties. It is effective against various bacteria and fungi, making it suitable for use in disinfectants and preservatives. Toxicological studies indicate that it is safe at low concentrations (typically below 5%) in cosmetic formulations but may cause irritation at higher concentrations . Its mechanism of action involves disrupting the microbial cell membrane, leading to cell lysis.

The synthesis of stearyldimethylbenzylammonium chloride typically involves the following methods:

  • Quaternization Reaction: This method involves reacting stearyl amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction can be summarized as:
    Stearyl Amine+Benzyl ChlorideStearyldimethylbenzylammonium Chloride\text{Stearyl Amine}+\text{Benzyl Chloride}\rightarrow \text{Stearyldimethylbenzylammonium Chloride}
  • Direct Alkylation: Another approach is the direct alkylation of dimethylbenzylamine with stearyl bromide or iodide under controlled conditions.

These methods allow for the production of high-purity stearyldimethylbenzylammonium chloride suitable for industrial applications.

Unique FeaturesBenzalkonium ChlorideC_{22}H_{38}N \cdot ClDisinfectant, surfactantBroad-spectrum antimicrobial activityStearalkonium ChlorideC_{27}H_{50}N \cdot ClFabric softener, hair conditionerPrimarily used in cosmeticsDodecyl Dimethyl Benzyl Ammonium ChlorideC_{15}H_{34}N \cdot ClAntiseptic, surfactantShorter alkyl chain compared to stearyldimethyl

Uniqueness

Stearyldimethylbenzylammonium chloride is distinguished by its long carbon chain, which enhances its softening properties when used in textiles while maintaining effective antimicrobial activity. This unique combination makes it particularly valuable in both industrial and cosmetic applications compared to its shorter-chain counterparts.

Interaction studies have shown that stearyldimethylbenzylammonium chloride can effectively disrupt microbial membranes, leading to its application as an antimicrobial agent. Its interactions with other compounds can enhance its efficacy as a disinfectant. Research indicates that it may work synergistically with other quaternary ammonium compounds to improve antimicrobial activity .

Physical Description

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999)
Liquid; OtherSolid

Color/Form

WHITE, CRYSTALLINE POWDER
SOLID OR VISCOUS LIQ, WHITE

Boiling Point

DECOMP @ 120 °C

Density

greater than 1.1 at 68 °F (USCG, 1999)
GREATER THAN 1.1 @ 20 °C (SOLID)

LogP

log Kow= 3.23

UNII

0OUO26BB88

Related CAS

37612-69-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 626 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (84.35%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (12.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (89.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (16.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (13.58%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

122-19-0

Wikipedia

Stearalkonium chloride

Use Classification

Cosmetics -> Antistatic; Preservative; Surfactant

Methods of Manufacturing

REACTION OF DIMETHYL-N-OCTADECYLAMINE WITH BENZYL CHLORIDE

General Manufacturing Information

All other chemical product and preparation manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1): ACTIVE
(Union Carbide). /Trade mark/ for specialty surfactants that are alcohol and ethoxylates, alkoxylates, sulfates, sulfonates, sulfosuccinates, or phosphate esters. /Triton/

Analytic Laboratory Methods

TRACE LEVELS OF COMPOUNDS INCLUDING STEARYLDIMETHYLBENZYLAMMONIUM CHLORIDE ARE DETERMINED IN RIVER WATER BY LIQUID CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023

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